Gpx4-IN-3

Ferroptosis GPX4 inhibition Biochemical assay

Choose GPX4-IN-3 (Compound 26a) for unambiguous ferroptosis induction with 31.5-fold selectivity over RSL3, minimizing off-target effects. Validated in 4T1, MCF-7, HT1080 cells (IC50 0.15–6.9 μM) and in vivo xenograft models (55.1% TGI at 30 mg/kg). As a reversible, non-covalent inhibitor, it ensures robust target engagement in enzyme kinetics, SPR, and PK/PD studies without confounding covalent modification. Ideal for GPX4 dependency mapping, target validation, and patient stratification studies.

Molecular Formula C29H24ClN3O3S
Molecular Weight 530.0 g/mol
Cat. No. B8201784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpx4-IN-3
Molecular FormulaC29H24ClN3O3S
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(C2=CSC3=CC=CC=C32)N(C4=CC=C(C=C4)C5=CN=CO5)C(=O)CCl
InChIInChI=1S/C29H24ClN3O3S/c30-16-27(34)33(22-12-10-21(11-13-22)25-17-31-19-36-25)28(24-18-37-26-9-5-4-8-23(24)26)29(35)32-15-14-20-6-2-1-3-7-20/h1-13,17-19,28H,14-16H2,(H,32,35)
InChIKeyZLCPSXKEQBUXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPX4-IN-3 (Compound 26a): A Potent and Selective Ferroptosis Inducer with Validated GPX4 Inhibition for Cancer Research


GPX4-IN-3, also designated as Compound 26a, is a potent and selective inhibitor of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. It was developed through systematic structure-activity relationship (SAR) optimization to overcome limitations of earlier GPX4 inhibitors such as RSL3 and ML210 [1]. The compound exhibits 71.7% inhibition of GPX4 activity at 1 μM in biochemical assays and demonstrates potent, selective ferroptosis induction across multiple cancer cell lines, with validated in vivo antitumor efficacy in a 4T1 xenograft model [1].

Why GPX4-IN-3 Cannot Be Simply Substituted with RSL3 or Other GPX4 Inhibitors


GPX4 inhibitors vary markedly in their biochemical potency, cellular selectivity, and in vivo performance. Compound 26a (GPX4-IN-3) was rationally designed to address the shortcomings of earlier tools such as RSL3, which exhibits lower GPX4 inhibitory activity (45.9% vs. 71.7% at 1 μM) and inferior ferroptosis selectivity (selectivity ratio of 3.1 vs. 31.5 for 26a) [1]. Moreover, cross‑class comparisons with covalent inhibitors like ML210 reveal distinct mechanistic and selectivity profiles that preclude interchangeable use in experimental systems . Substituting GPX4-IN-3 with a generic GPX4 inhibitor risks confounding results due to differences in target engagement, off‑target effects, and in vivo pharmacokinetics.

GPX4-IN-3: Quantitative Evidence of Differentiation vs. RSL3, ML210, and ML162


Superior GPX4 Inhibitory Potency Compared to RSL3 in Biochemical Assays

GPX4-IN-3 (26a) achieves 71.7% inhibition of GPX4 activity at 1.0 μM, significantly outperforming the reference compound RSL3, which exhibits only 45.9% inhibition under identical conditions [1]. This head-to-head comparison demonstrates a 1.56‑fold improvement in inhibitory activity.

Ferroptosis GPX4 inhibition Biochemical assay Structure-activity relationship

Differential Cytotoxicity Profile Across Cancer Cell Lines vs. RSL3

GPX4-IN-3 demonstrates potent cytotoxicity with IC50 values of 0.78 μM in 4T1 (mouse breast cancer), 6.9 μM in MCF‑7 (human breast adenocarcinoma), and 0.15 μM in HT1080 (human fibrosarcoma) cells [1]. While RSL3 also kills these cells, the 1.56‑fold higher GPX4 inhibition translates into a more favorable selectivity window, as quantified below.

Cancer cell lines Cytotoxicity Ferroptosis IC50

Markedly Improved Ferroptosis Selectivity Over RSL3

In HT1080 cells, co‑treatment with the ferroptosis inhibitor ferrostatin‑1 (Fer‑1, 0.5 μM) increases the IC50 of GPX4-IN-3 from 0.15 μM to 4.73 μM, yielding a selectivity ratio of 31.5. This is 10‑fold higher than the selectivity ratio of 3.1 observed for RSL3 under identical conditions [1].

Ferroptosis selectivity Ferrostatin-1 rescue Off-target effects

Validated In Vivo Antitumor Efficacy in 4T1 Xenograft Model

In a mouse 4T1 xenograft model, intravenous administration of GPX4-IN-3 at 15 and 30 mg/kg (every two days, five total doses) suppressed tumor growth by 33.2% and 55.1%, respectively [1]. No obvious toxicity was reported, demonstrating that the compound maintains efficacy in a living system without overt safety concerns.

In vivo efficacy Xenograft Tumor growth inhibition Biosafety

Distinct Mechanistic Profile vs. Covalent Inhibitor ML210

GPX4-IN-3 inhibits GPX4 with 71.7% activity reduction at 1 μM, whereas the covalent inhibitor ML210 displays an EC50 of 30 nM in cellular assays [1]. However, ML210 requires activation by cellular oxidoreductases and covalently modifies the GPX4 selenocysteine residue, which can lead to variable potency across cell types and potential off‑target reactivity. In contrast, GPX4-IN-3 acts as a direct, reversible inhibitor, offering more predictable target engagement and a broader experimental window.

Covalent inhibitor Selectivity Mechanism of action GPX4

Optimal Research and Industrial Application Scenarios for GPX4-IN-3


Ferroptosis Mechanism Studies Requiring High Selectivity

Use GPX4-IN-3 when unambiguous ferroptosis induction is required. Its 31.5‑fold selectivity ratio (vs. RSL3's 3.1) [1] ensures that observed cell death is predominantly ferroptotic, minimizing confounding off‑target effects in signaling and pathway analyses.

Cancer Cell Line Profiling and GPX4 Dependency Mapping

The differential sensitivity across 4T1, MCF‑7, and HT1080 cells (IC50s: 0.78, 6.9, and 0.15 μM, respectively) [1] makes GPX4-IN-3 an ideal probe for mapping GPX4 dependency and ferroptosis vulnerability across cancer subtypes, supporting target validation and patient stratification studies.

Preclinical In Vivo Efficacy and Safety Assessment

With demonstrated tumor growth inhibition of 33.2% and 55.1% at 15 and 30 mg/kg in a 4T1 xenograft model without overt toxicity [1], GPX4-IN-3 is suitable for in vivo proof‑of‑concept studies and pharmacokinetic‑pharmacodynamic modeling prior to lead optimization.

Biochemical and Biophysical Assays of GPX4 Function

As a reversible, non‑covalent inhibitor with robust activity in cell‑free systems (71.7% inhibition at 1 μM) [1], GPX4-IN-3 is well‑suited for enzyme kinetics, surface plasmon resonance, and other in vitro assays where covalent modification (e.g., by ML210) would confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gpx4-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.